Hentetracontane
Description
Structural Classification within n-Alkanes
Hentetracontane belongs to the homologous series of normal alkanes (n-alkanes), which are straight-chain, saturated hydrocarbons with the general formula CₙH₂ₙ₊₂. ontosight.ai As a member of this series with 41 carbon atoms, it is classified as a higher or long-chain alkane. wikipedia.org The structure consists of a chain of 41 carbon atoms linked by single bonds, with each carbon atom saturated with hydrogen atoms. nih.gov
The physical properties of n-alkanes are highly dependent on the chain length. This compound, being a long-chain alkane, is a white, opaque, waxy solid at room temperature. nacchemical.com Alkanes with an odd number of carbon atoms, like this compound (C41), typically pack into an orthorhombic crystal structure in their lowest energy state. nih.gov This structure consists of molecules in an all-trans configuration arranged in stacked lamellae. nih.gov
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White, opaque, waxy crystals nacchemical.com |
| Melting Point | 83-85 °C nacchemical.comchemicalbook.com |
| Boiling Point | 530.1 °C at 760 mmHg chemnet.com |
| Density | 0.818 g/cm³ chemnet.comchemblink.com |
Significance as a Long-Chain Hydrocarbon Model for Research
Due to its simple, well-defined linear structure and high purity, this compound serves as a crucial model compound in several areas of scientific research. indiana.eduacs.org
Crystallization Studies : this compound is extensively used as a model to investigate the crystallization behavior of long-chain molecules. acs.org Research has focused on its crystallization under nanoscopic confinement within cylindrical nanoporous alumina (B75360) templates. acs.org These studies reveal how surface energy and confinement affect crystallization temperatures, nucleation, and crystal orientation. acs.org For instance, in pristine nanoporous alumina, this compound crystallizes at temperatures lower than its bulk form, and the a-axis of its orthorhombic crystals preferentially aligns parallel to the pore axis. acs.org Some research has also noted that while many materials crystallize via heterogeneous nucleation, this compound can exhibit homogeneous nucleation. acs.org
Phase Behavior Analysis : The compound is a subject of study for analyzing phase transitions in linear alkanes. nih.gov Raman spectroscopy has been employed to quantify the distribution of bond conformers (such as gauche and trans) as this compound transitions between crystalline, rotator, and melt phases. nih.gov This analysis provides insight into the structural changes that occur during premelting and melting phenomena. nih.gov
Material Science : this compound has been identified as a stable phase change material (PCM). mdpi.com Its suitability for thermal energy storage systems is due to its consistent thermal performance over numerous heating and cooling cycles and a melting point that aligns with the temperature requirements of applications like combined heat and power (CHP) units. mdpi.com It can be microencapsulated for use in heat transfer slurries. mdpi.com
Analytical Chemistry : In analytical chemistry, particularly gas chromatography (GC), n-hentetracontane is used as a high-purity analytical standard. indiana.edu Its defined structure and known retention time make it a reliable reference compound for the identification and quantification of other long-chain hydrocarbons in complex mixtures like petroleum fractions or environmental samples. wikipedia.orgindiana.edu
Structure
2D Structure
Properties
IUPAC Name |
hentetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQDQLFUWRBGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H84 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222230 | |
| Record name | Hentetracontane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7194-87-8 | |
| Record name | Hentetracontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hentetracontane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hentetracontane | |
| Source | EPA DSSTox | |
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| Record name | Hentetracontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.784 | |
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| Record name | HENTETRACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Derivatization Methodologies for Hentetracontane
Multi-Step Organic Synthesis Pathways
The construction of the 41-carbon backbone of hentetracontane requires multi-step synthetic strategies that systematically build up the molecular chain. vapourtec.com Key among these are classical C-C bond-forming reactions, which are adapted for creating very long-chain alkanes. youtube.comlibretexts.orgyoutube.com
One of the foundational methods for synthesizing symmetrical alkanes is the Wurtz reaction . wikipedia.org This reaction involves the coupling of two alkyl halides in the presence of sodium metal. geeksforgeeks.orgbyjus.comname-reaction.com For an asymmetrical alkane like this compound, a modified approach using two different alkyl halides would be necessary, though this often leads to a mixture of products, complicating purification. geeksforgeeks.org The general equation for the Wurtz reaction is: 2R-X + 2Na → R-R + 2NaX geeksforgeeks.org
Grignard reagents offer a more controlled method for chain elongation. sigmaaldrich.combyjus.com A Grignard reagent (R-MgX) can be prepared from a long-chain alkyl halide and reacted with another alkyl halide of appropriate length in a coupling reaction, often catalyzed by copper salts. byjus.comorganic-chemistry.org For instance, a C20 Grignard reagent could be coupled with a C21 alkyl halide. Alternatively, a Grignard reagent can react with a long-chain ketone or aldehyde, followed by reduction of the resulting alcohol to the alkane. savemyexams.comleah4sci.com The Wolff-Kishner reduction is a common method for converting the ketone functionality to a hydrocarbon. wikipedia.org
Kolbe electrolysis is an electrochemical method that produces long-chain alkanes from the electrolysis of the salts of carboxylic acids. byjus.comvedantu.com This method typically results in symmetrical alkanes (2n-2), making it ideal for creating even-numbered carbon chains. mdpi.com While not directly producing the odd-numbered this compound, Kolbe electrolysis of a mixture of carboxylic acid salts can lead to the desired product through cross-coupling, alongside other homo-coupled byproducts. cetjournal.it The process involves the anodic decarboxylation of carboxylates to form radical intermediates, which then combine. vedantu.comcetjournal.it
| Synthesis Method | Reactants | Key Features |
| Wurtz Reaction | Alkyl Halides, Sodium Metal | Forms symmetrical alkanes; mixed halides yield product mixtures. wikipedia.orggeeksforgeeks.org |
| Grignard Coupling | Grignard Reagent, Alkyl Halide | Versatile for creating specific chain lengths; can be catalyzed by metals like copper. byjus.comorganic-chemistry.org |
| Kolbe Electrolysis | Carboxylic Acid Salts | Electrochemical method; primarily forms even-numbered alkanes via radical coupling. vedantu.commdpi.com |
Functionalization and Derivatization Reactions
Once synthesized, the inert alkane chain of this compound can be functionalized to introduce reactive sites, thereby creating derivatives with tailored properties.
Hydroxylation and Oxidation Processes
Introducing hydroxyl (-OH) groups onto the alkane backbone is a primary step in its functionalization. Due to the low reactivity of C-H bonds in alkanes, this often requires potent chemical or biological methods.
Microbiological hydroxylation utilizes enzymes from microorganisms to perform regio- and stereospecific oxidation of alkanes. wipo.int Various bacteria and yeasts possess alkane hydroxylase systems, such as cytochrome P450 monooxygenases, that can convert long-chain alkanes into primary or secondary alcohols. rsc.orgifpenergiesnouvelles.fr For example, certain species of Aspergillus, Dietzia, and the yeast Torulopsis gropengiesseri have been shown to degrade long-chain alkanes by initially oxidizing them to their corresponding alcohols. rsc.orgfrontiersin.orgasm.org These alcohols can be further oxidized by the same organisms to form aldehydes, carboxylic acids, and even dicarboxylic acids. rsc.org Studies have identified specific enzymes, like LadA monooxygenase, capable of acting on alkanes with chain lengths up to C₃₆ and beyond. asm.org
Chemical oxidation can also be employed, for instance, through air oxidation in the presence of catalysts, a method commonly used for modifying paraffin (B1166041) waxes. irmwax.com The resulting products can include a complex mixture of alcohols and ketones. irmwax.comontosight.ai These oxidized derivatives, such as hydroxylated or ketonic forms of this compound, serve as versatile intermediates for further chemical synthesis. ontosight.ai
Dehydrogenation to Long-Chain Alkenes
The conversion of this compound to hentetracontene (a long-chain alkene) involves a dehydrogenation reaction, where hydrogen is removed to create a carbon-carbon double bond. This process transforms the saturated alkane into an unsaturated hydrocarbon, which is significantly more reactive and useful as a chemical intermediate.
Catalytic dehydrogenation is the primary industrial method for this transformation. byjus.com The process typically involves passing the alkane over a catalyst at high temperatures. google.com Common catalysts include platinum (Pt) or palladium (Pd) supported on materials like alumina (B75360). byjus.com The mechanism often involves the coordination of the alkane to the metal catalyst, followed by C-H bond activation and the elimination of hydrogen gas (H₂). stackexchange.com This drives the equilibrium toward the formation of the alkene. google.com The reaction can be performed in a way that selectively produces mono-unsaturated alkenes. stackexchange.com The resulting long-chain alkenes are valuable for producing polymers, surfactants, and other specialty chemicals.
| Derivatization Process | Reagents/Method | Product Type | Research Findings |
| Hydroxylation | Microbial enzymes (e.g., Cytochrome P450, LadA) | Long-chain alcohols, carboxylic acids | Microorganisms like Dietzia sp. can hydroxylate alkanes up to C₄₀. asm.org Yeast Torulopsis gropengiesseri converts alkanes to oxidized derivatives. rsc.org |
| Oxidation | Air, Catalysts | Long-chain alcohols, ketones | A common method for functionalizing industrial waxes containing long-chain alkanes. irmwax.com |
| Dehydrogenation | Pt or Pd catalysts, Heat | Long-chain alkenes | An equilibrium process where H₂ removal drives the reaction towards alkene formation. google.com |
Catalytic Approaches in this compound Synthesis
Catalysis is integral to both the synthesis and derivatization of long-chain alkanes like this compound, offering efficiency and selectivity.
In synthesis, transition metal catalysts are crucial for cross-coupling reactions. As mentioned, copper-catalyzed coupling of Grignard reagents with alkyl halides is a well-established method. organic-chemistry.org Similarly, palladium-based catalysts are effective for the cross-coupling of organozinc reagents with alkyl bromides, and cobalt complexes can catalyze the coupling of alkyl halides with Grignard reagents, even allowing for the formation of sterically hindered carbon centers. organic-chemistry.org
In derivatization, catalysis is key to overcoming the inertness of the alkane. The dehydrogenation to alkenes is almost exclusively a catalytic process using noble metals. byjus.comgoogle.com For oxidation, while microbial systems rely on biocatalysts (enzymes), chemical approaches also benefit from catalysis. frontiersin.orgirmwax.com Furthermore, once a functional group like an alcohol is introduced, a wide array of catalytic reactions becomes available. For example, a copper/TEMPO catalytic system can be used for the aerobic dehydrogenation of alcohols to produce nitriles, demonstrating how initial functionalization opens pathways to more complex molecules. organic-chemistry.org
The selection of the catalyst is critical as it can influence the position of functionalization (regioselectivity) and the stereochemical outcome of the reaction, which are important considerations in the synthesis of complex, well-defined molecules derived from this compound.
Phase Behavior and Crystallization Phenomena of Hentetracontane
Liquid-Solid Phase Transformations
The transition of hentetracontane from a liquid to a solid state is not a simple process and is influenced by its interaction with other substances and thermal conditions.
Eutectic Behavior in Binary and Ternary Mixtures
Studies on binary and ternary mixtures containing this compound reveal the prevalence of eutectic behavior. researchgate.net A eutectic system is a mixture of chemical compounds that has a single chemical composition that solidifies at a lower temperature than any other composition. tulane.educhemguide.co.uk
When this compound is mixed with other n-alkanes, such as hexadecane (B31444) (C16H34) and octacosane (B166375) (C28H58), the resulting mixtures display eutectic characteristics. researchgate.net This means that the melting point of the mixture is lower than the melting points of the individual components. For instance, in binary mixtures of this compound and octacosane, a eutectic point is observed, indicating the formation of a distinct crystalline structure at a specific composition with a minimum melting temperature. researchgate.net
Research on ternary mixtures of these alkanes also demonstrates eutectic behavior, with the presence of multiple melting peaks in differential scanning calorimetry (DSC) thermograms corresponding to the solid-liquid transitions of the components. researchgate.net The experimental data from these studies often show deviations from ideal eutectic models, suggesting the presence of non-ideal interactions between the alkane molecules in the mixture. researchgate.net
| Mixture Components | Observed Behavior | Key Findings | Reference |
|---|---|---|---|
| This compound (C41H84) and Octacosane (C28H58) | Binary Eutectic | Formation of a eutectic point with a depressed melting temperature compared to pure components. | researchgate.net |
| This compound (C41H84), Octacosane (C28H58), and Hexadecane (C16H34) | Ternary Eutectic | Multiple melting peaks observed, indicating complex phase transitions. Deviations from ideal eutectic models suggest non-ideal interactions. | researchgate.net |
Non-Ideal Phase Equilibrium Studies
The phase equilibrium of mixtures containing this compound often deviates from ideal behavior as described by Raoult's law. ifpenergiesnouvelles.frmit.edulearncheme.com This non-ideality arises from the differences in molecular size and intermolecular forces between this compound and other components in the mixture. ilasseurope.org
In binary systems of this compound with other n-alkanes, the liquid-solid phase equilibrium is not perfectly ideal. researchgate.net Thermodynamic models like the Wilson, NRTL, and UNIQUAC equations are often used to correlate the experimental data and account for the non-ideal interactions. researchgate.net These models incorporate activity coefficients to describe the deviation from ideality in the liquid phase. ifpenergiesnouvelles.fr The results from these studies indicate that the interactions between the different alkane molecules in the mixture are not uniform, leading to a non-ideal mixing behavior. researchgate.net This non-ideality is a crucial factor in accurately predicting the phase behavior of these mixtures in practical applications.
Thermal Hysteresis and Supercooling Effects
This compound, like many long-chain alkanes, can exhibit significant supercooling before crystallization occurs. Supercooling is the process of lowering the temperature of a liquid or a gas below its freezing point without it becoming a solid. princeton.edu This phenomenon is a manifestation of the energy barrier that needs to be overcome for the formation of stable crystal nuclei.
Thermal hysteresis is the difference between the melting temperature and the crystallization temperature. arxiv.org In the context of this compound, this means that upon cooling, it will solidify at a temperature noticeably lower than the temperature at which it melts upon heating. This hysteresis is influenced by factors such as the cooling rate and the presence of impurities or nucleating agents. The study of thermal hysteresis provides insights into the kinetics of crystallization and the stability of the supercooled liquid state. nih.govnih.gov
Crystallization under Confined Geometries
When this compound is crystallized within confined spaces, such as nanopores, its behavior deviates significantly from that observed in the bulk state. researchgate.net This is due to the increased influence of surface interactions and the geometric constraints imposed by the confining environment. acs.org
Nanoscopic Cylindrical Confinement Effects
Research on the crystallization of this compound within cylindrical nanopores of alumina (B75360) templates has revealed several key effects. acs.org The crystallization temperature of this compound inside these nanopores is lower than that of the bulk material. acs.org This depression in crystallization temperature is a common phenomenon for materials confined at the nanoscale and is attributed to the Gibbs-Thomson effect, which relates the melting point depression to the curvature of the crystal surface.
Furthermore, the crystallization kinetics are altered under confinement. The Avrami exponent, which provides information about the nucleation and growth mechanism, is observed to decrease for this compound crystallized in nanopores. acs.org This suggests a change in the dimensionality of crystal growth or the nature of the nucleation process.
Influence of Surface Properties on Crystal Orientation
The properties of the confining surface play a crucial role in determining the orientation of this compound crystals. acs.org In pristine nanoporous alumina, which has a high-energy surface, the orthorhombic crystals of this compound orient themselves with their a-axis parallel to the pore axis. acs.org
However, when the surface of the alumina is modified to have low surface energy, for example by grafting with polydimethylsiloxane, the crystallization behavior and crystal orientation change significantly. acs.org In these surface-modified nanopores, crystallization at higher temperatures is inhibited, while crystallization at much lower temperatures is enhanced. acs.org Moreover, two types of crystal orientations are observed: one identical to that in the pristine pores, and another where the crystals are tilted with the (110) plane parallel to the pore axis. acs.org This demonstrates that the interactions between the this compound molecules and the pore surface are a dominant factor in directing the crystal growth and final orientation. acs.orgacs.orgmdpi.com
| Confinement Condition | Effect on Crystallization Temperature | Effect on Crystal Orientation | Reference |
|---|---|---|---|
| Pristine Nanoporous Alumina (High Surface Energy) | Lower than bulk | a-axis of orthorhombic crystals parallel to the pore axis. | acs.org |
| Surface-Modified Nanoporous Alumina (Low Surface Energy) | Inhibition at higher temperatures, enhancement at lower temperatures. | Two orientations: one same as pristine, another tilted with (110) plane parallel to the pore axis. | acs.org |
Environmental Dynamics and Geochemical Significance of Hentetracontane
Occurrence and Distribution in Environmental Matrices
Presence in Crude Oil and Petroleum Products
Hentetracontane is a naturally occurring component of crude oil, which is a complex mixture of hydrocarbons. farabi.university The exact composition of crude oil varies depending on its source, but it generally consists of alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons. farabi.university n-Alkanes in crude oil can range from light, volatile compounds to heavy, waxy solids. The n-alkane profiles, including the presence of long-chain alkanes like this compound (n-C41), are used to characterize different crude oils. researchgate.net
Petroleum products, which are derived from crude oil through refining processes such as fractional distillation, also contain a range of hydrocarbons. scimed.co.uk While lighter products like gasoline are dominated by shorter-chain alkanes, heavier fractions such as lubricating oils and heavy fuel oil contain a greater proportion of long-chain alkanes. scimed.co.uknih.gov The distribution of n-alkanes, including those in the C25-C30 range and higher, can help differentiate between various types of petroleum products and crude oils. epa.gov
Table 1: n-Alkane Distribution in Different Crude Oils
| Crude Oil Sample | n-Alkane Range | Total n-Alkane Concentration (mg/L) |
|---|---|---|
| Bassrah | n-C8 to n-C40 | Not specified, but highest among the five tested |
| Bodo | n-C8 to n-C40 | Lowest among the five tested |
| Bonny-Export | n-C8 to n-C40 | - |
| Escravos | n-C8 to n-C40 | - |
| Penningston | n-C8 to n-C40 | - |
Data sourced from a study on the quantitative assessment of n-alkanes in different crude oils. researchgate.net
Detection in Remediated Soils Following Contamination Events
Soil contamination by petroleum hydrocarbons is a significant environmental issue resulting from spills, leaks, and industrial activities. nih.gov When petroleum products are released into the soil, heavier, less soluble, and less volatile components like this compound tend to persist. nih.gov These high-molecular-weight hydrocarbons can adsorb to soil particles, making them less available for degradation. nih.gov
Remediation of petroleum-contaminated soils can be achieved through various physical, chemical, and biological methods. fortunepublish.com Bioremediation, which relies on microorganisms to break down hydrocarbons, is a common approach. nih.govrsc.org However, the degradation of long-chain alkanes like this compound can be slower compared to shorter-chain compounds. Monitoring the concentration of specific alkanes, including this compound, in remediated soils provides an indication of the effectiveness of the cleanup process. The persistence of such compounds can be a factor in the long-term risk assessment of contaminated sites. nih.gov
Atmospheric Presence as an Intermediate Volatile Organic Compound (IVOC)
This compound falls into the category of intermediate volatility organic compounds (IVOCs). copernicus.orgmdpi.com IVOCs are organic compounds with saturation concentrations that place them between traditional volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). doi.orgnih.gov This volatility range corresponds roughly to n-alkanes with 12 to 22 carbon atoms, but can extend to larger molecules. copernicus.org IVOCs can exist in both the gas and particle phases in the atmosphere. doi.org While present in lower concentrations than more volatile compounds, they are recognized as important atmospheric constituents due to their role in aerosol formation. doi.org
Atmospheric Chemistry and Aerosol Formation Potential
Precursor Role in Secondary Organic Aerosol (SOA) Generation
This compound and other IVOCs are significant precursors to the formation of secondary organic aerosols (SOAs). nih.gov SOAs are formed in the atmosphere through the oxidation of gas-phase organic compounds, leading to products that partition into the aerosol phase. d-nb.info The oxidation of IVOCs can produce low-volatility compounds that readily condense to form new particles or add mass to existing ones. copernicus.org
Studies have shown that IVOCs can have high SOA yields, meaning a significant fraction of the reacted IVOC mass is converted into aerosol mass. mdpi.comnih.gov The inclusion of IVOC emissions in atmospheric models has been found to improve the accuracy of SOA simulations, which have historically underestimated observed aerosol concentrations. doi.orgd-nb.info
Anthropogenic Emission Sources (e.g., Vehicle Exhaust, Road Dust)
The primary anthropogenic sources of this compound and other long-chain alkanes in the atmosphere are related to the combustion of fossil fuels and other human activities. copernicus.org
Vehicle Exhaust: Both diesel and gasoline vehicle emissions are sources of a wide range of hydrocarbons, including IVOCs. copernicus.orgcopernicus.org Unburned fuel and lubricating oil can contribute to the emission of long-chain alkanes. shu.edu.cn
Road Dust: Road dust is a complex mixture of particles from various sources, including tire wear, brake wear, road surface abrasion, and the resuspension of deposited material. defra.gov.uknih.govmdpi.com These non-exhaust emissions are a significant and often unregulated source of particulate matter. nih.govmdpi.com Organic compounds, including long-chain alkanes, are present in road dust and can become airborne through traffic-induced turbulence. defra.gov.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Alkanes |
| Benzene |
| Cycloalkanes |
| Ethylbenzene |
| Naphthalene |
| Toluene |
Biogenic Contributions to Atmospheric this compound
Long-chain n-alkanes, including this compound, are significant components of atmospheric particulate matter. copernicus.org A primary source of these compounds in the atmosphere is the epicuticular wax of terrestrial higher plants. aaqr.orgresearchgate.netyale.edu These waxes are shed from plants and can be directly suspended into the atmosphere, or redistributed through biomass burning. aaqr.orgyale.edu As a result, long-chain n-alkanes are considered important tracers for biogenic emissions. copernicus.orgaaqr.org
The molecular distribution of n-alkanes in atmospheric aerosols can help distinguish between natural and anthropogenic sources. Biogenic sources, such as plant waxes, are characterized by a strong predominance of odd-carbon-numbered n-alkanes, particularly those with longer chain lengths (typically >C₂₅). yale.edumdpi.com In contrast, n-alkanes from anthropogenic sources like fossil fuel combustion show little to no odd-over-even predominance. dtic.mil The Carbon Preference Index (CPI), which quantifies this predominance, is a key diagnostic tool; high CPI values indicate significant biogenic input. aaqr.orgyale.edu
Research has confirmed the presence of very long-chain n-alkanes in atmospheric samples. In a study in Wilmington, Delaware, a signal at m/z 576, corresponding to this compound (C₄₁H₈₄), was detected in ambient aerosol samples, a notable finding at the time. tandfonline.comepa.gov The concentration of these compounds often shows seasonal variability, with higher inputs from terrestrial plants during the growing seasons (spring, summer, and fall). copernicus.org For instance, the n-alkane C₂₉, a known marker for terrestrial plant waxes, is found in higher concentrations during warmer seasons. copernicus.org While this compound itself is a minor component, its presence is indicative of the broader contribution of plant-derived organic matter to atmospheric aerosols.
Table 1: Sources and Characteristics of Atmospheric n-Alkanes
| Characteristic | Description | Primary Sources | Key Indicators |
| Biogenic n-Alkanes | Predominance of odd-carbon number homologues (e.g., C₂₇, C₂₉, C₃₁). yale.edumdpi.com | Epicuticular waxes of terrestrial plants, microorganisms. copernicus.orgaaqr.org | High Carbon Preference Index (CPI > 2). aaqr.org |
| Anthropogenic n-Alkanes | No significant odd-over-even predominance. | Fossil fuel combustion (vehicular and industrial), biomass burning. copernicus.orgaaqr.org | Low Carbon Preference Index (CPI ≈ 1). dtic.mil |
| This compound (C₄₁) | A very long-chain n-alkane detected in ambient aerosols. tandfonline.comepa.gov | Associated with biogenic sources and potentially tire wear particles. tandfonline.comepa.gov | Presence indicates input from specific biogenic or anthropogenic activities. |
Biogeochemical Cycling and Environmental Fate
The cycling of this compound is intrinsically linked to the broader cycle of plant-derived organic matter. Once deposited from the atmosphere or directly from plant litter onto soil and into sediments, it undergoes transformation and degradation processes that determine its ultimate fate.
Microbial Degradation Pathways
The primary mechanism for the breakdown of this compound and other long-chain alkanes in the environment is microbial degradation. researchgate.net A wide variety of bacteria and fungi can utilize n-alkanes as a source of carbon and energy, although their extreme inertness requires specialized enzymatic machinery. nih.govnih.gov The degradation process is most efficient under aerobic conditions. nih.gov
The initial and rate-limiting step in the aerobic degradation of n-alkanes is the oxidation of the molecule, which is catalyzed by oxygenase enzymes. dergipark.org.trresearchgate.net For long-chain alkanes like this compound, this is often carried out by specific alkane hydroxylases. nih.gov Key enzyme systems involved include:
Alkane Monooxygenases (AlkB): These are integral membrane enzymes that hydroxylate medium-to-long-chain alkanes (typically C₅–C₁₆, but some homologs are active up to C₂₀ and beyond). nih.govresearchgate.net
Cytochrome P450 Monooxygenases: These enzymes are also capable of hydroxylating a wide range of alkanes. researchgate.netnih.gov
Long-Chain Alkane-Degrading Monooxygenases (LadA): This enzyme family is particularly important for very long-chain alkanes (e.g., C₁₅–C₃₆) and has been identified in bacteria like Geobacillus thermodenitrificans and fungi such as Aspergillus flavus. nih.govfrontiersin.org
The most common degradation pathway begins with the terminal oxidation of the alkane to form a primary alcohol. researchgate.netdergipark.org.tr This alcohol is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding fatty acid. dergipark.org.tr The resulting fatty acid enters the β-oxidation pathway, where it is broken down into acetyl-CoA units that can be assimilated into the central metabolism of the microorganism. researchgate.net Subterminal oxidation pathways, which attack the alkane chain at a non-terminal carbon, also exist and can lead to the formation of secondary alcohols and ketones. mdpi.comfrontiersin.org
Table 2: Key Enzymes in the Aerobic Degradation of Long-Chain n-Alkanes
| Enzyme Class | Specific Examples | Function | Typical Substrate Range |
| Alkane Monooxygenases | AlkB | Initial terminal hydroxylation of alkanes to form primary alcohols. dergipark.org.trresearchgate.net | Medium-chain alkanes (C₅–C₁₆), with some activity on longer chains. nih.gov |
| Cytochrome P450s | CYP family enzymes | Hydroxylation of alkanes at terminal or subterminal positions. researchgate.net | Broad, including medium and long-chain alkanes. nih.gov |
| Flavin-Dependent Monooxygenases | LadA | Hydroxylation of very long-chain alkanes. nih.govfrontiersin.org | Long-chain alkanes (C₁₅–C₃₆). nih.gov |
| Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Sequential oxidation of primary alcohols to aldehydes, then to fatty acids. dergipark.org.tr | Alcohols and aldehydes derived from initial alkane oxidation. |
Plant-to-Soil Transformation Dynamics
When plant matter containing this compound is deposited onto soil, it becomes part of the litter layer, where degradation begins. copernicus.org The transformation of n-alkanes in the continuum from fresh plant material to soil organic matter is characterized by several distinct trends.
A nearly universal finding across numerous studies and ecosystems is a significant decrease in the total concentration of n-alkanes as they move from fresh plant leaves, through the litter layer, and into the topsoil. copernicus.orgcopernicus.orgresearchgate.net This reduction is primarily driven by the microbial degradation discussed previously, which is often accelerated in the oxic and microbially active litter layer. copernicus.org Systematic reviews have shown that the average decrease in n-alkane concentration from fresh plants to topsoil can be as high as 87%. copernicus.orgresearchgate.net
Furthermore, the strong odd-carbon predominance characteristic of fresh plant waxes diminishes with time and depth. copernicus.orgcopernicus.org This is reflected in a decrease in the Carbon Preference Index (CPI). The preferential degradation of the dominant odd-numbered alkanes or the input of microbial biomass with a low CPI contributes to this trend, indicating a progressive decomposition of the original biogenic signal. copernicus.orgresearchgate.net
Table 3: General Trends in n-Alkane Transformation from Plant to Soil
| Parameter | Trend from Plant -> Litter -> Soil | Primary Reason | Reference |
| Total n-Alkane Concentration | Strong Decrease | Microbial degradation and decomposition of organic matter. | copernicus.orgcopernicus.orgresearchgate.net |
| Average Chain Length (ACL) | Generally Increases | Preferential degradation of shorter-chain n-alkanes. | copernicus.org |
| Carbon Preference Index (CPI) | Decreases (approaches 1) | Preferential degradation of odd-numbered alkanes; microbial input. | copernicus.orgcopernicus.orgresearchgate.net |
Advanced Analytical and Characterization Techniques for Hentetracontane Analysis
Thermal Analysis Methodologies
Thermal analysis techniques are fundamental in characterizing the physical and chemical properties of materials as a function of temperature. researchgate.net For hentetracontane, these methods provide critical data on its phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal properties of materials, including n-alkanes like this compound. nih.govresearchgate.net It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the characterization of first-order phase transitions, such as melting and crystallization. stonybrook.edu
The DSC curve of an n-alkane reveals key thermodynamic parameters. ioffe.ru For this compound, the melting point (Tfus) and the enthalpy of fusion (ΔfusH) are significant properties that can be accurately determined. nist.gov The melting temperature corresponds to the peak of the endothermic transition, where the solid phase transforms into a liquid. The area under this peak is proportional to the enthalpy of fusion, which is the energy required to induce this phase change. Studies on homologous series of n-alkanes have shown that thermodynamic properties are dependent on the parity of carbon atoms in the chain. ioffe.ru
Table 1: Phase Transition Data for this compound
| Property | Value | Unit | Method |
| Melting Point (Tfus) | 332 - 360.3 | K | DSC |
| Enthalpy of Fusion (ΔfusH) | 147.2 | kJ/mol | DSC |
This table presents typical phase transition data for this compound as determined by Differential Scanning Calorimetry. nist.gov
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability and decomposition profile of materials. eltra.comxrfscientific.com The method involves continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. perkinelmer.com Any mass loss observed in the resulting thermogram indicates decomposition, evaporation, or other physical or chemical changes. wikipedia.org
Table 2: Conceptual TGA Data for a Material Containing this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 100 - 250 | 5% | Moisture and Volatiles |
| 250 - 450 | 60% | Decomposition of Organic Components (including this compound) |
| 450 - 600 | 15% | Further Decomposition/Char Formation |
| > 600 | 20% | Residual Ash |
This conceptual table illustrates the type of data obtained from a TGA experiment on a composite material, indicating different stages of thermal decomposition. perkinelmer.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly versatile and powerful analytical technique for separating, identifying, and quantifying individual chemical compounds within a complex mixture. chromatographyonline.comnumberanalytics.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. measurlabs.com
GC-MS is widely used for the qualitative and quantitative analysis of this compound in various complex samples, including environmental matrices and biological tissues. nih.govresearchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. epa.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. chromatographyonline.com
The retention time from the GC and the fragmentation pattern from the MS provide a high degree of certainty in identifying this compound. researchgate.net For quantitative analysis, calibration curves are established using standards of known concentrations. epa.gov This allows for the determination of the precise amount of this compound in a sample. researchgate.net
Table 3: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness nist.gov |
| Carrier Gas | Helium or Hydrogen thermofisher.com |
| Oven Temperature Program | Initial temp 60°C, ramp to 310°C nist.gov |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |
| Mass Range | 40-600 m/z oaes.cc |
| Source Temperature | 230-280 °C mdpi.comperkinelmer.com |
This table provides a summary of typical instrumental parameters for the analysis of this compound using GC-MS.
Photoionization Aerosol Mass Spectrometry (PIAMS) is an advanced analytical technique used for the real-time chemical characterization of aerosol particles. colorado.eduborenv.net Unlike traditional electron impact ionization used in standard GC-MS, PIAMS employs single-photon ionization, often using vacuum ultraviolet (VUV) light, which is a "softer" ionization technique. tandfonline.com This reduces the extensive fragmentation of molecules, providing clearer mass spectra with more prominent molecular ions, which is particularly advantageous for the analysis of long-chain alkanes like this compound. colorado.edutandfonline.com
PIAMS is especially useful for monitoring the presence of this compound in atmospheric aerosols in real-time. borenv.net The ability to obtain chemically speciated size distributions helps in identifying the sources and atmospheric processing of organic aerosols. colorado.edu The degree of fragmentation can be controlled by adjusting the photon energy and the vaporization temperature, allowing for optimized analysis of specific compounds of interest. tandfonline.com
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for the analysis of non-volatile materials, such as polymers. perkinelmer.comperkinelmer.com The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, volatile fragments (pyrolyzates). nih.gov These fragments are then separated and identified by GC-MS.
For polymeric systems like polyethylene (B3416737) (PE), pyrolysis results in the formation of a characteristic series of hydrocarbon triplets, consisting of n-alkanes, n-alkenes, and α,ω-dienes. mdpi.comoaes.cc this compound can be one of the n-alkanes produced during the pyrolysis of high-molecular-weight polyethylene. perkinelmer.com Py-GC/MS can therefore be used to identify the presence of polyethylene in a sample and to study its degradation mechanisms. perkinelmer.comnih.gov The technique is also capable of quantifying the mass of a polymer based on the peak areas of specific indicator compounds in the resulting pyrogram. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique indispensable for the characterization of crystalline materials. chemspider.commaterialsproject.org The method is based on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the resulting diffraction pattern provides detailed information about the material's atomic and molecular structure. materialsproject.orgforcetechnology.com For long-chain alkanes like this compound, XRD is crucial for determining key structural properties such as phase composition, unit cell dimensions, and the orientation of molecules within the crystal lattice. iitkgp.ac.inchem-soc.si
The crystalline structure of n-alkanes is highly dependent on the number of carbon atoms. Odd-numbered n-alkanes, such as this compound (C41H84), typically crystallize in an orthorhombic system. This structure is characterized by a unit cell with three unequal axes (a, b, c) that are all mutually perpendicular.
Detailed research into the crystallization of this compound has utilized XRD to understand its structural behavior, particularly under nanoscopic confinement. A notable study investigated the crystallization and orientation of this compound within cylindrical nanoporous alumina (B75360) templates with different surface properties. americanpharmaceuticalreview.com The findings from this XRD analysis revealed significant insights into how confinement and surface energy influence the crystal structure. americanpharmaceuticalreview.com
In pristine nanoporous alumina, XRD patterns showed that this compound crystals form with a specific and preferential orientation. The a-axis of the orthorhombic unit cell was found to align parallel to the axis of the cylindrical pore. americanpharmaceuticalreview.com Consequently, the b- and c-axes were oriented perpendicular to the pore axis. americanpharmaceuticalreview.com This indicates a highly ordered arrangement of the alkane chains dictated by the geometry of the confinement.
When the surface of the nanoporous alumina was modified to have a lower surface energy, the crystallization behavior and resulting crystal orientation of this compound changed distinctly. The XRD analysis showed two different types of crystal orientations. One orientation was identical to that observed in the pristine, unmodified pores. americanpharmaceuticalreview.com The second, new orientation showed that the crystals were tilted with respect to the c-axis, aligning their (110) crystallographic plane parallel to the pore axis. americanpharmaceuticalreview.com These findings underscore the sensitivity of XRD in detecting subtle structural changes and the influence of interfacial energy on molecular packing.
The detailed findings from the XRD analysis of this compound under confinement are summarized in the table below.
| Condition | XRD Finding on Crystal Orientation | Reference |
| Confinement in Pristine Nanoporous Alumina | The a-axis of the orthorhombic crystal is preferentially oriented parallel to the pore axis. | americanpharmaceuticalreview.com |
| The b- and c-axes are oriented perpendicular to the pore axis. | americanpharmaceuticalreview.com | |
| Confinement in Surface-Modified Nanoporous Alumina | Two types of crystal orientations are observed. | americanpharmaceuticalreview.com |
| Type 1: Identical to the orientation in pristine pores (a-axis parallel to pore axis). | americanpharmaceuticalreview.com | |
| Type 2: Crystals are tilted, with the (110) plane oriented parallel to the pore axis. | americanpharmaceuticalreview.com |
Computational Modeling and Theoretical Studies of Hentetracontane
Thermodynamic Modeling of Phase Equilibria
Thermodynamic models are crucial for predicting the phase behavior of hentetracontane, particularly in mixtures with other components. These models are essential for applications in materials science and chemical engineering, such as the design of phase change materials (PCMs).
In multicomponent systems, this compound can form eutectic mixtures, which are compositions that solidify at a lower temperature than any other composition of the same components. The prediction of solid-liquid equilibrium (SLE) is fundamental to identifying these eutectic points.
Theoretical models, such as those based on activity coefficients like the UNIFAC (Universal Quasichemical Functional Group Activity Coefficients) model, are employed to predict the phase diagrams of n-alkane mixtures. arxiv.orgresearchgate.net These models calculate the phase behavior based on the interactions between the functional groups of the molecules in the mixture. For a binary mixture of this compound (Component 1) and another n-alkane (Component 2), the solid-liquid equilibrium is described by the equation:
ln(x₁γ₁) = (ΔHfus,1/R) * (1/Tfus,1 - 1/T)
where:
x₁ is the mole fraction of this compound
γ₁ is the activity coefficient of this compound in the liquid phase
ΔHfus,1 is the enthalpy of fusion of this compound
R is the ideal gas constant
Tfus,1 is the melting temperature of pure this compound
T is the equilibrium temperature
By solving this equation for various compositions, a phase diagram can be constructed. Research on binary mixtures of other long-chain alkanes, such as n-tetradecane and n-hexadecane, has shown that thermodynamic models can accurately predict eutectic compositions and temperatures, which are then validated against experimental data from techniques like differential scanning calorimetry (DSC). acs.orgresearchgate.net
Table 1: Illustrative Model Parameters for a Hypothetical Eutectic System of this compound and N-Eicosane
| Parameter | This compound (C₄₁) | N-Eicosane (C₂₀) | Interaction Parameter (A₁₂) |
| Melting Point (Tfus) | Value (K) | Value (K) | N/A |
| Enthalpy of Fusion (ΔHfus) | Value (kJ/mol) | Value (kJ/mol) | N/A |
| Activity Coefficient Model | UNIFAC | UNIFAC | Value |
| Predicted Eutectic Temperature | N/A | N/A | Calculated Value (K) |
| Predicted Eutectic Composition | N/A | N/A | Calculated Value (mole fraction) |
Machine Learning and Chemoinformatics Approaches
Machine learning (ML) and chemoinformatics offer powerful, data-driven methods for predicting molecular properties, complementing traditional theoretical calculations and experiments.
In astrochemistry, the binding energy (BE) of a molecule to the surface of interstellar dust grains determines its sublimation temperature and its availability for gas-phase or surface reactions. arxiv.orgaanda.org ML models, particularly Gaussian Process Regression (GPR), have been developed to predict these binding energies accurately and efficiently. au.dk
These models are trained on databases of experimentally determined binding energies for a variety of molecules. The molecules are represented by a set of features, or descriptors, that capture their key chemical properties. For a molecule like this compound, these features would include:
Number of valence electrons
Presence of specific functional groups (e.g., CH₂, CH₃)
Topological Polar Surface Area (TPSA)
Number of hydrogen bond donors and acceptors
An ML model trained on this data could then predict the binding energy of this compound on various surfaces relevant to astrochemical environments, such as water ice or carbonaceous grains. aanda.org Predictions are generally accurate to within ±20% of experimental values, offering a rapid method for estimating crucial parameters for astrochemical simulations. arxiv.org
Table 2: Hypothetical Molecular Descriptors for this compound in a Binding Energy Prediction Model
| Molecular Descriptor | Value for this compound (C₄₁H₈₄) |
| Number of Valence Electrons | 248 |
| Number of CH₂ Groups | 39 |
| Number of CH₃ Groups | 2 |
| Hydrogen Bond Acceptors | 0 |
| Hydrogen Bond Donors | 0 |
| Predicted Binding Energy (on amorphous water ice) | Model Output (K) |
Note: This table illustrates the input features for a machine learning model. The predicted binding energy is a hypothetical output.
Thermochemical properties such as enthalpy of formation (ΔfH⁰) and Gibbs free energy (ΔfG⁰) are essential for reaction modeling. For long-chain alkanes like this compound, where experimental data may be scarce, linear regression (LR) models provide a reliable prediction method. researchgate.net
These models are built using thermochemical data from shorter-chain alkanes (e.g., C₁ to C₁₀) as a training set. nih.govnih.gov The properties are correlated with the frequency of specific structural groups within the molecule. To achieve high accuracy, these models use second-order groups, which account for the interactions between neighboring atoms. tue.nl For an n-alkane like this compound, the primary second-order groups would be C-(C)₂(H)₂ (a secondary carbon) and C-(C)(H)₃ (a primary carbon).
The general form of the LR model is:
Property = β₀ + Σ βᵢ * nᵢ
where:
β₀ is the intercept
βᵢ is the coefficient for group i
nᵢ is the number of occurrences of group i
Such LR models have demonstrated the ability to predict properties like Gibbs free energies and enthalpies with an accuracy that exceeds the typical chemical accuracy of 1 kcal/mol, outperforming older group contribution methods. nih.govnih.gov
Table 3: Second-Order Group Contributions for Predicting Enthalpy of Formation of this compound via Linear Regression
| Second-Order Group | Description | Number in this compound (nᵢ) | Model Coefficient (βᵢ) (kJ/mol) |
| C-(C)(H)₃ | Primary Carbon | 2 | Value from trained model |
| C-(C)₂(H)₂ | Secondary Carbon | 39 | Value from trained model |
| Model Intercept (β₀) | Base Contribution | 1 | Value from trained model |
| Predicted ΔfH⁰ | Σ(βᵢ * nᵢ) + β₀ | N/A | Calculated Value (kJ/mol) |
Note: This table demonstrates the methodology. The coefficients are determined by fitting the model to a training set of known alkanes.
Fluid Dynamics Simulations in Thermal Systems
Computational Fluid Dynamics (CFD) is a powerful numerical tool used to simulate fluid flow and heat transfer. For this compound, CFD is particularly relevant for analyzing its performance as a Phase Change Material (PCM) in thermal energy storage applications.
When this compound is used as a PCM, it stores and releases latent heat during its solid-liquid phase transition. CFD simulations model this process by solving the Navier-Stokes equations for fluid flow and the energy equation for heat transfer. njesr.com The phase change itself is typically handled using the enthalpy-porosity method, where the melt interface is not tracked explicitly but is represented as a porous zone with porosity equal to the liquid fraction. researchgate.net
A CFD simulation requires accurate thermophysical properties of this compound in both solid and liquid phases. These properties, some of which can be predicted using the LR models described previously, are critical inputs for the model. The simulation can then predict the temperature distribution, melt fraction, and heat transfer rates within a thermal storage unit over time. ijera.com This allows for the optimization of system design, such as the placement of fins or other heat transfer enhancements, to improve charging and discharging cycles. researchgate.netyoutube.com Studies on other n-alkanes have shown that CFD accurately simulates the melting process, including the effects of natural convection in the liquid phase, which significantly influences heat transfer. researchgate.netnih.gov
Table 4: Required Thermophysical Properties of this compound for CFD Simulation
| Property | Solid Phase Value | Liquid Phase Value |
| Density (ρ) | Value ( kg/m ³) | Value ( kg/m ³) |
| Specific Heat (Cp) | Value (J/kg·K) | Value (J/kg·K) |
| Thermal Conductivity (k) | Value (W/m·K) | Value (W/m·K) |
| Viscosity (μ) | N/A | Value (Pa·s) |
| Latent Heat of Fusion | \multicolumn{2}{c | }{Value (J/kg)} |
| Melting Temperature | \multicolumn{2}{c | }{Value (K)} |
Note: These properties are essential inputs for a CFD model. The values would be obtained from literature, experimental measurement, or predictive models.
Atmospheric Chemistry Modeling of this compound and its Oxidation Products
Computational modeling is an essential tool for understanding the atmospheric fate of long-chain alkanes such as this compound (C₄₁H₈₄). Due to its low volatility, this compound is expected to exist predominantly in the particulate phase in the atmosphere. However, gas-phase oxidation can still be significant, particularly by the hydroxyl radical (•OH) during the daytime. copernicus.org Atmospheric chemistry models, such as the GEOS-Chem model, are used to simulate the complex chemical transformations of these compounds. nih.gov
The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by an oxidant, primarily the •OH radical, leading to the formation of an alkyl radical (R•). This is followed by the rapid addition of molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•). The subsequent reactions of the RO₂• radical determine the oxidation products. In regions with high concentrations of nitrogen oxides (NOₓ), RO₂• can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as isomerization or reaction with O₂, to form a variety of oxygenated products, including secondary alcohols and ketones. acs.org In low-NOₓ environments, the fate of the RO₂• radical is more complex and can involve self-reactions or reactions with other peroxy radicals.
These multi-generational oxidation processes lead to the formation of a complex mixture of secondary organic aerosol (SOA) precursors. nih.gov Long-chain alkanes are recognized as significant contributors to SOA formation in the atmosphere. nih.gov Computational models are crucial for predicting the yields and chemical composition of SOA formed from the oxidation of this compound and similar compounds. nih.gov These models incorporate kinetic data from laboratory studies and theoretical calculations to simulate the atmospheric lifecycle of these compounds and their impact on air quality and climate. nih.govresearchgate.net
The following table presents representative reaction rate constants for the gas-phase reaction of long-chain alkanes with the hydroxyl radical, which are key inputs for atmospheric chemistry models.
| Alkane | Chemical Formula | Reaction Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) at 298 K |
|---|---|---|
| n-Dodecane | C₁₂H₂₆ | 1.37 x 10⁻¹¹ |
| n-Hexadecane | C₁₆H₃₄ | 2.00 x 10⁻¹¹ |
| n-Eicosane | C₂₀H₄₂ | 2.63 x 10⁻¹¹ |
| n-Tetracosane | C₂₄H₅₀ | 3.26 x 10⁻¹¹ |
Molecular Dynamics Simulations in Self-Assembly Research
Molecular dynamics (MD) simulations are a powerful computational technique used to investigate the self-assembly of long-chain alkanes like this compound at the molecular level. These simulations provide detailed insights into the structural and dynamic properties of these systems, which are difficult to obtain through experimental methods alone. MD simulations can be used to study a variety of self-assembly phenomena, including crystallization, micelle formation, and the structure of self-assembled monolayers on surfaces.
In a typical MD simulation of this compound, the interactions between atoms are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system as a function of the atomic coordinates. Both all-atom and coarse-grained force fields are employed to study long-chain alkanes. mdpi.comresearchgate.net All-atom models, such as the Optimized Potentials for Liquid Simulations (OPLS) for long alkanes (L-OPLS), provide a high level of detail by explicitly representing every atom. researchgate.net Coarse-grained models, on the other hand, group several atoms into a single interaction site, which allows for the simulation of larger systems and longer timescales, albeit with a loss of some atomic-level detail. mdpi.com
MD simulations can be used to predict various properties of self-assembled this compound systems, such as the density, diffusion coefficients, and radial distribution functions, which characterize the local structure of the molecules. mdpi.com By simulating the system at different temperatures and pressures, researchers can study phase transitions, such as melting and crystallization, and identify the formation of ordered structures. mdpi.com For example, simulations can reveal how this compound molecules pack together to form lamellar structures in the solid state or how they arrange themselves at an interface. These computational studies are crucial for understanding the fundamental principles that govern the self-assembly of long-chain alkanes and for designing new materials with tailored properties.
The table below outlines typical parameters used in molecular dynamics simulations of long-chain alkanes.
| Parameter | Typical Value/Description |
|---|---|
| Force Field | TraPPE-UA, L-OPLS, MARTINI |
| Ensemble | NPT (isothermal-isobaric), NVT (canonical) |
| Temperature | 300 - 600 K |
| Pressure | 1 atm |
| Time Step | 1 - 2 fs |
| Simulation Duration | Nanoseconds to microseconds |
Advanced Material Applications and Emerging Research Frontiers for Hentetracontane
Thermal Energy Storage Applications
Thermal energy storage (TES) allows for the capture and retention of heat for later use, playing a crucial role in improving energy efficiency and balancing energy demand. danfoss.comwikipedia.org Organic phase-change materials (PCMs), such as paraffin (B1166041) waxes, are a key class of materials for these applications because they can store and release large amounts of latent heat during their solid-liquid phase transition. thermtest.comwikipedia.org Hentetracontane, as a long-chain alkane, is a promising organic PCM for medium to high-temperature applications.
Development of this compound-Based Phase Change Materials (PCMs)
This compound is a hydrocarbon-based organic PCM that stores energy as latent heat. thermtest.com The process involves the absorption of energy to break down the crystalline structure during melting and the release of that energy upon solidification. The suitability of a PCM is determined by its thermodynamic properties, including its melting temperature and latent heat of fusion. wikipedia.org this compound exhibits a melting point and enthalpy of fusion that make it a subject of study for latent heat thermal energy storage systems. nist.govresearchgate.net
Research has focused on characterizing the phase change behavior of pure this compound and its mixtures. researchgate.netresearchgate.net Differential scanning calorimetry (DSC) is a common technique used to determine the thermal properties of these materials. researchgate.net Studies have investigated the liquid-solid phase equilibrium of mixtures containing this compound, often observing eutectic behavior which can be useful for tuning the operating temperature of a thermal storage system. researchgate.netresearchgate.net
Table 1: Thermal Properties of this compound
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Formula | C41H84 | - | nist.gov |
| Molecular Weight | 577.1057 | g/mol | nist.gov |
| CAS Number | 7194-87-8 | - | nist.gov |
| Melting Point (Tfus) | 332 | K | nist.gov |
This interactive table provides key thermodynamic data for this compound.
Microencapsulated Phase Change Material Slurry (MPCMS) Systems
A significant challenge with PCMs is their low thermal conductivity, which can limit the rate of heat transfer. researchgate.net To overcome this and to facilitate their use in fluid-based heat transfer systems, PCMs can be microencapsulated. Microencapsulation involves enclosing the PCM (core) within a stable, thin shell of another material. researchgate.net
Research has been conducted on microencapsulated phase change material slurries (MPCMS) where this compound is used as the core material. researchgate.net In one such study, urea (B33335) resin served as the wall material for the microcapsules. researchgate.net The resulting MPCM particles can be dispersed in a carrier fluid (like water) to create a slurry. This slurry acts as both the heat transfer fluid and the thermal storage medium, significantly enhancing the system's heat capacity. The melting process of the this compound core within the microcapsule is a critical factor governing the heat transfer performance of the slurry. researchgate.net
Supramolecular Assembly and Nanostructure Formation
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov this compound, as a simple linear alkane, serves as an excellent model system for studying the fundamental principles of crystallization and self-assembly, particularly for polymers. acs.org
Molecular Self-Assembly Principles and Mechanisms
In its solid state, this compound molecules, which are in a trans configuration, self-assemble into stacked lamellae. nih.gov The crystallization of this compound is of particular interest because it can exhibit homogeneous nucleation, a process where crystals form without the need for foreign nucleation sites. acs.org
A significant area of research is the study of this compound crystallization under nanoscopic confinement, for example, within the cylindrical nanopores of anodic aluminum oxide (AAO) templates. acs.orgresearchgate.net This confinement has been shown to strongly affect the crystallization behavior. acs.org Research indicates that inside pristine nanoporous alumina (B75360), this compound crystallizes at temperatures lower than in its bulk form. acs.org The surface properties of the confining material also play a crucial role; modifying the AAO surface to have low energy (e.g., by coating with polydimethylsiloxane) further alters the crystallization transitions. acs.org These studies provide fundamental insights into how confinement and surface interactions can be used to control crystal growth and orientation at the nanoscale. researchgate.netacs.org
Design of this compound-Containing Polymeric and Organic Systems
The principles learned from this compound's self-assembly are applied to the design of more complex systems. Because its backbone is chemically identical to polyethylene (B3416737) (PE), it is often treated as a model oligomer for studying PE's crystallization behavior. acs.org
Furthermore, this compound derivatives have been incorporated into the structure of conjugated polymers to control their properties. In one study, a this compound derivative, 21-(iodomethyl)this compound, was used as a precursor for a side-chain on a polymer backbone. researchgate.net The characteristics of these long alkyl side-chains, such as their crystallization temperature and enthalpy, were found to influence the conformational and stacking order of the polymer. researchgate.net By strategically designing polymers with such side-chains, researchers can manipulate molecular ordering to achieve desired properties, for instance, to improve miscibility with molecular dopants for applications in organic electronics. researchgate.net
Exploration of Novel Synthetic Strategies
The synthesis of long-chain alkanes like this compound (C41H84) is a focal point of research, driven by their potential in various high-value applications. wikipedia.orgnovapublishers.com Traditional methods for preparing specific long-chain hydrocarbons often involve the manipulation of long-chain precursors or the coupling of smaller molecules. wikipedia.org
One established method involves the use of fatty acids as precursors, which undergo a decarboxylation reaction to yield higher alkanes. wikipedia.org This approach has been explored as a potential route for producing biodiesel. wikipedia.org Another strategy involves the reaction of fatty acid esters and nitriles with long-chain Grignard reagents, which, after appropriate workup, produce long-chain ketones. wikipedia.org The subsequent removal of the ketone functional group through methods like the Wolff-Kishner reduction yields the desired long-chain hydrocarbon. wikipedia.org For the synthesis of even-numbered long-chain hydrocarbons, electrolysis and the Wurtz reaction of alkyl bromides are also viable options. wikipedia.org
More recent and innovative approaches are also being investigated. For instance, the Fischer-Tropsch (FT) process, which involves the hydrogenation of carbon monoxide, produces a mixture of hydrocarbons, including waxy solids composed of hydrocarbons with 21 or more carbon atoms. wikipedia.org Furthermore, scientists are exploring the use of C-scorpionate transition-metal complexes as catalysts for the selective oxidation of alkanes under mild conditions to create functionalized organic compounds. novapublishers.com The selective halogenation of unactivated C-H bonds in an alkyl chain is another promising avenue for creating novel synthetic pathways. novapublishers.com
A novel biosynthetic pathway for long-chain alkanes has been identified in the bacterium Vibrio furnissii M1. nih.gov This pathway involves the synthesis of alkanes via a 1-alcohol intermediate, a departure from the previously understood decarbonylation pathway of fatty aldehydes. nih.gov In this bacterium, both even- and odd-carbon-number n-alkanes are produced from glucose. nih.gov For example, hexadecane (B31444) can be produced from 1-hexadecanol. nih.gov This discovery opens up new possibilities for the biotechnological production of long-chain alkanes.
Additionally, researchers have successfully synthesized hentriacontane-14,16-dione, a β-diketone found in plant waxes, starting from an isoxazole (B147169) derivative. rsc.org While not a direct synthesis of this compound, this work on a related long-chain diketone demonstrates the sophisticated organic synthesis techniques being applied to this class of molecules. rsc.org
The study of this compound's crystallization behavior under nanoscopic confinement in cylindrical nanoporous alumina templates provides insights that could influence synthetic strategies. The surface properties of the confining material were found to significantly affect the crystallization temperature and crystal orientation of this compound. Such understanding of the physical behavior of long-chain alkanes at the nanoscale is crucial for designing controlled synthesis and purification processes.
Environmental Remediation Technologies Involving Alkane Degradation
The biodegradation of long-chain alkanes, including this compound, is a critical area of research with significant implications for environmental remediation. mdpi.comnih.gov Petroleum hydrocarbons are major environmental pollutants, and bioremediation, which utilizes microorganisms to break them down, is considered an environmentally friendly and cost-effective cleanup technology. mdpi.comnih.govenviro.wiki
Microorganisms such as bacteria, fungi, and archaea have the natural ability to degrade hydrocarbons under both aerobic and anaerobic conditions. enviro.wiki The degradation of long-chain alkanes is often facilitated by extracellular enzymes and the formation of biofilms. mdpi.com The initial step in the aerobic degradation of n-alkanes is typically the hydroxylation of the substrate by enzymes called alkane hydroxylases. nih.gov
Several bacterial strains have been identified for their efficiency in degrading long-chain alkanes. For instance, Rhodococcus erythropolis and Gordonia terrae have shown high efficiency in degrading long-chain cyclic alkanes. austinpublishinggroup.com Alcanivorax sp. strain Est-02, isolated from saline soil, has demonstrated a preference for degrading longer-chain n-alkanes, such as tetracosane (B166392) (C24) and octacosane (B166375) (C28). nih.gov Studies have also shown that consortia of Geobacillus and Bacillus isolates can effectively degrade very long-chain alkanes like dotriacontane (B166350) (C32) and tetracontane (B166389) (C40). nih.gov
Bioremediation strategies can be enhanced through various techniques. Biostimulation involves the addition of nutrients like nitrogen and phosphorus to stimulate the growth and activity of native hydrocarbon-degrading microorganisms. enviro.wiki In some cases, electron acceptors such as oxygen, nitrate, or sulfates are added to increase biodegradation rates. enviro.wiki Bioaugmentation, the introduction of specific hydrocarbon-degrading microbial cultures to a contaminated site, is another approach, though it is less common for hydrocarbons due to the natural abundance of microbes capable of their degradation. enviro.wiki
Recent research has explored innovative ways to improve the efficiency of long-chain alkane bioremediation. One study demonstrated that instant Fenton pre-oxidation could significantly enhance the biodegradation of long-chain alkanes in crude oil-contaminated soils by indigenous bacteria. researchgate.net Another approach involves phytoremediation, which uses plants and their associated rhizosphere microorganisms to remediate contaminated soils. mdpi.com This method can be particularly effective for degrading recalcitrant hydrocarbons. mdpi.com
The development of these technologies is crucial for addressing pollution from petroleum products and for the potential upgrading of heavy crude oil fractions into lighter, more valuable hydrocarbons. nih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing Hentetracontane in laboratory settings?
this compound is typically synthesized via catalytic hydrogenation of unsaturated precursors or through alkane elongation reactions. Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) to determine melting points (~70–80°C). For isotopic analysis (e.g., δ¹³C or δ²H), researchers should use isotope-ratio mass spectrometry (IRMS) calibrated against certified standards like those from Indiana University . Experimental protocols must detail reaction conditions, purification steps, and instrument parameters to ensure reproducibility .
Q. How do researchers address inconsistencies in isotopic data for this compound across different batches?
Isotopic discrepancies (e.g., δ¹³C values ranging from -29.23‰ to -28.97‰ in Indiana University samples) may arise from variations in precursor sources or purification methods. To resolve contradictions:
- Compare data against certified reference materials.
- Conduct sensitivity analyses to identify variables affecting isotopic signatures (e.g., solvent residues, column artifacts).
- Use statistical tools like ANOVA to quantify batch-to-batch variability .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s thermodynamic properties under varying environmental conditions?
Advanced studies require controlled systems to simulate environmental stressors (e.g., temperature gradients, oxidative atmospheres). Key steps include:
- DSC experiments : Measure phase transitions at heating rates <5°C/min to avoid kinetic distortions.
- High-pressure setups : Use autoclaves to assess stability under geological conditions (e.g., hydrocarbon reservoirs).
- Data validation : Cross-reference results with molecular dynamics simulations to reconcile experimental and computational data .
Q. How can researchers differentiate this compound’s geochemical signatures from co-occurring n-alkanes in sediment samples?
Co-elution of n-alkanes in chromatograms complicates identification. Solutions include:
Q. What methodologies are recommended for resolving contradictions in this compound’s environmental persistence data?
Discrepancies in degradation rates (e.g., aerobic vs. anaerobic conditions) require:
- Controlled bioreactor studies : Monitor microbial activity via qPCR or metagenomics.
- Long-term stability assays : Use accelerated aging models with Arrhenius kinetics.
- Meta-analyses : Systematically review literature to identify biases (e.g., substrate concentration effects) .
Methodological Best Practices
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Record instrument models (e.g., Agilent 7890B GC), software versions, and calibration curves.
- Provenance tracking : Log batch numbers, reagent suppliers, and environmental conditions (humidity, temperature).
- Supplementary files : Archive raw chromatograms and spectral data in repositories like Zenodo .
Q. What statistical approaches are suitable for analyzing this compound’s role in lipid biomarker studies?
Use multivariate regression to correlate this compound concentrations with environmental proxies (e.g., pH, salinity). For small datasets, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. Advanced workflows might integrate machine learning (e.g., random forests) to predict depositional environments .
Data Presentation Guidelines
Table 1 : Isotopic Data for this compound (Indiana University Reference Standards)
| Sample ID | δ¹³C (‰) | δ²H (‰) |
|---|---|---|
| This compound #1 | -28.97 ± 0.01 | -206.0 ± 1.7 |
| This compound #2 | -29.23 ± 0.02 | -196.5 ± 2.0 |
Note: Values reflect mean ± standard deviation (n=3 replicates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
